Olomoucine is the definitive moderate-potency CDK inhibitor for protocols requiring intact CDK4/6 signaling. With IC₅₀ values of 3–7 μM against CDK1/2/5 and a >250 μM selectivity window over CDK4/6, it uniquely enables G1 synchronization in Rb-proficient cells without confounding transcriptional CDK off-target effects seen with roscovitine or olomoucine II. Its weak ABCG2 transporter interaction makes it the preferred choice for combination studies with ABCG2 substrate drugs. Procure ≥98% purity material for reproducible cell-cycle and kinase screening workflows.
Molecular FormulaC24H24O7
Molecular Weight424.4 g/mol
Cat. No.B8101309
⚠ Attention: For research use only. Not for human or veterinary use.
Olomoucin: Purine-Derived ATP-Competitive CDK Inhibitor for Cell Cycle Research
Olomoucin (also known as olomoucine) is a purine derivative that functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) [1]. The compound selectively inhibits p34cdc2/cyclin B (IC₅₀ = 7 μM), p33cdk2/cyclin A (IC₅₀ = 7 μM), p33cdk2/cyclin E (IC₅₀ = 7 μM), and p33cdk5/p35 (IC₅₀ = 3 μM), with reduced activity against p44 MAP kinase (IC₅₀ = 25 μM) . Olomoucin exhibits minimal inhibition of CDK4 (IC₅₀ > 1 mM) and CDK6 (IC₅₀ > 250 μM), establishing its selectivity profile within the CDK family . The compound induces G1 phase cell cycle arrest in human fibroblasts and has been co-crystallized with CDK2, revealing binding within the ATP-binding pocket [2][3].
[1] Veselý, J., Havlíček, L., Strnad, M., Blow, J. J., Donella-Deana, A., Pinna, L., ... & Meijer, L. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(2), 771-786. View Source
[2] Alessi, F., Quarta, S., Savio, M., Riva, F., Rossi, L., Stivala, L. A., ... & Prosperi, E. (1998). The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity. Experimental Cell Research, 245(1), 8-18. View Source
[3] Schulze-Gahmen, U., Brandsen, J., Jones, H. D., Morgan, D. O., Meijer, L., Veselý, J., & Kim, S. H. (1995). Multiple modes of ligand recognition: crystal structures of cyclin-dependent protein kinase 2 in complex with ATP and two inhibitors, olomoucine and isopentenyladenine. Proteins: Structure, Function, and Bioinformatics, 22(4), 378-391. View Source
Within the purine-based CDK inhibitor class, compounds cannot be interchanged without altering experimental outcomes due to substantial differences in CDK isoform selectivity, cellular potency, and pharmacokinetic behavior. Olomoucin exhibits a moderate potency (IC₅₀ = 3-7 μM for CDK1/2/5) and a distinctive selectivity window against CDK4/6 (IC₅₀ > 250 μM), making it a well-characterized reference tool for delineating CDK2-dependent cell cycle transitions [1]. In contrast, analogs like roscovitine demonstrate enhanced potency (IC₅₀ = 160-700 nM) and broader transcriptional CDK inhibition, while advanced derivatives such as olomoucine II exhibit nanomolar potency (IC₅₀ = 20 nM for CDK1) and markedly different off-target transporter interactions [2][3]. Substituting olomoucin with these analogs without adjusting concentration ranges, exposure times, or anticipated biomarker responses will yield non-comparable and potentially misleading data, underscoring the necessity for compound-specific procurement decisions based on quantitative evidence.
[1] Jorda, R., Hendrychová, D., Voller, J., Řezníčková, E., Gucký, T., & Kryštof, V. (2018). How selective are pharmacological inhibitors of cell-cycle-regulating cyclin-dependent kinases? Journal of Medicinal Chemistry, 61(20), 9105-9120. View Source
[2] Meijer, L., & Raymond, E. (2003). Roscovitine and other purines as kinase inhibitors. From starfish oocytes to clinical trials. Accounts of Chemical Research, 36(6), 417-425. View Source
[3] Kryštof, V., Moravcová, D., Pávek, P., Stiborová, M., & Strnad, M. (2002). Synthesis and biological activity of olomoucine II. Bioorganic & Medicinal Chemistry Letters, 12(22), 3283-3286. View Source
Olomoucin Quantitative Differentiation: Comparative IC₅₀, Selectivity, and Cellular Activity Data
CDK2 Inhibition: Olomoucin vs. Roscovitine Potency Comparison
Olomoucin inhibits CDK2/cyclin A and CDK2/cyclin E with IC₅₀ values of 7 μM, whereas roscovitine inhibits CDK2 with an IC₅₀ of 700 nM . This represents a 10-fold difference in potency against a key cell cycle regulator.
CDK2 inhibitioncell cycle arrestkinase assay
Evidence Dimension
CDK2/cyclin A and CDK2/cyclin E inhibitory potency (IC₅₀)
Target Compound Data
7 μM
Comparator Or Baseline
Roscovitine: 700 nM (0.7 μM)
Quantified Difference
Roscovitine is 10-fold more potent (7 μM vs. 0.7 μM)
Conditions
In vitro kinase assay with purified CDK2/cyclin complexes
Why This Matters
This quantitative difference directly impacts the working concentration range required in cell-based assays and should guide procurement when specific CDK2 inhibition levels are critical.
CDK2 inhibitioncell cycle arrestkinase assay
CDK1 Inhibition: Olomoucin vs. Olomoucine II Potency and Structural Basis
Olomoucin inhibits CDK1/cyclin B with an IC₅₀ of 7 μM, whereas the optimized derivative olomoucine II inhibits the same target with an IC₅₀ of 20 nM . This 350-fold increase in potency is attributed to structural modifications at the C-6 benzylamino position that enhance binding interactions within the ATP-binding pocket [1].
In vitro kinase assay with purified CDK1/cyclin B complex
Why This Matters
For researchers studying CDK1-dependent processes, the choice between olomoucin and olomoucine II represents a fundamental decision point: use olomoucin as a moderate-potency reference tool with extensive literature validation, or adopt olomoucine II when nanomolar potency is required.
[1] Kryštof, V., Moravcová, D., Pávek, P., Stiborová, M., & Strnad, M. (2002). Synthesis and biological activity of olomoucine II. Bioorganic & Medicinal Chemistry Letters, 12(22), 3283-3286. View Source
CDK5/p35 Inhibition: Olomoucin vs. Roscovitine Selectivity Profile
Olomoucin inhibits CDK5/p35 with an IC₅₀ of 3 μM, whereas roscovitine inhibits the same target with an IC₅₀ of 160 nM . The 18.75-fold difference in potency against CDK5/p35 distinguishes these compounds in neurobiology applications where CDK5 is a key target.
CDK5 inhibitionneurobiologykinase selectivity
Evidence Dimension
CDK5/p35 inhibitory potency (IC₅₀)
Target Compound Data
3 μM
Comparator Or Baseline
Roscovitine: 160 nM (0.16 μM)
Quantified Difference
Roscovitine is 18.75-fold more potent
Conditions
In vitro kinase assay with purified CDK5/p35 complex
Why This Matters
This quantitative difference is critical for studies of neuronal CDK5 function and neurodegenerative disease models, where the concentration required to achieve effective inhibition differs by more than an order of magnitude.
CDK5 inhibitionneurobiologykinase selectivity
CDK4 and CDK6 Selectivity: Olomoucin vs. Class-Level CDK Inhibitors
Olomoucin exhibits minimal inhibition of CDK4 (IC₅₀ > 1 mM) and CDK6 (IC₅₀ > 250 μM), establishing a clear selectivity window over these cyclin D-dependent kinases [1]. In contrast, selective CDK4/6 inhibitors such as PD0332991 (palbociclib) inhibit CDK4 with an IC₅₀ of 9 nM and CDK6 with an IC₅₀ of 15 nM [2].
CDK4CDK6kinase selectivityoff-target activity
Evidence Dimension
CDK4 and CDK6 inhibitory potency (IC₅₀)
Target Compound Data
CDK4: >1,000 μM; CDK6: >250 μM
Comparator Or Baseline
PD0332991: CDK4 IC₅₀ = 9 nM; CDK6 IC₅₀ = 15 nM
Quantified Difference
Olomoucin is >100,000-fold less potent against CDK4 and >16,000-fold less potent against CDK6
Conditions
In vitro kinase assays with purified CDK4/cyclin D1 and CDK6/cyclin D3 complexes
Why This Matters
This selectivity profile makes olomoucin unsuitable for studies targeting CDK4/6-dependent pathways (e.g., certain breast cancer models), but valuable as a CDK1/2/5-selective tool when CDK4/6 activity must remain intact.
CDK4CDK6kinase selectivityoff-target activity
[1] Jorda, R., Hendrychová, D., Voller, J., Řezníčková, E., Gucký, T., & Kryštof, V. (2018). How selective are pharmacological inhibitors of cell-cycle-regulating cyclin-dependent kinases? Journal of Medicinal Chemistry, 61(20), 9105-9120. View Source
[2] Fry, D. W., Harvey, P. J., Keller, P. R., Elliott, W. L., Meade, M., Trachet, E., ... & Leopold, W. R. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics, 3(11), 1427-1438. View Source
Cellular Antiproliferative Activity: Olomoucin vs. Bohemine vs. CYC202
In HCT116 human colon carcinoma cells, olomoucin exhibits an antiproliferative IC₅₀ of 56 μM, compared to 27 μM for bohemine and 15 μM for CYC202 (R-roscovitine) [1]. This ranking correlates with the compounds' relative CDK inhibitory potencies and establishes a clear hierarchy of cellular efficacy.
Antiproliferative activity (IC₅₀) in HCT116 human colon carcinoma cells
Target Compound Data
56 μM
Comparator Or Baseline
Bohemine: 27 μM; CYC202: 15 μM
Quantified Difference
CYC202 is 3.7-fold more potent; bohemine is 2.1-fold more potent
Conditions
Sulforhodamine B (SRB) assay, 96-hour exposure in HCT116 human colon carcinoma cell line
Why This Matters
This head-to-head cellular data provides direct guidance for selecting the appropriate compound based on the required potency window in cell-based proliferation assays, with olomoucin serving as the least potent but most extensively characterized reference compound.
[1] Raynaud, F. I., Whittaker, S. R., Fischer, P. M., McClue, S., Walton, M. I., Barrie, S. E., ... & Workman, P. (2005). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. Clinical Cancer Research, 11(13), 4875-4887. View Source
ABCG2 Transporter Inhibition: Olomoucin vs. Olomoucine II vs. Purvalanol A
Olomoucin demonstrates moderate inhibition of the ABCG2 (BCRP) drug efflux transporter, whereas its derivative olomoucine II exhibits significantly enhanced ABCG2 inhibitory potency, ranking second only to purvalanol A among tested CDK inhibitors [1]. The rank order is: purvalanol A > olomoucine II ≈ fumitremorgin C > roscovitine ≈ bohemine, with olomoucin positioned below this tier [1].
Ranked below purvalanol A, olomoucine II, fumitremorgin C, roscovitine, and bohemine
Comparator Or Baseline
Olomoucine II: potent ABCG2 inhibitor (comparable to fumitremorgin C)
Quantified Difference
Qualitative rank order difference; quantitative IC₅₀ values for olomoucin against ABCG2 not reported in this study
Conditions
In vitro transport and accumulation assays in MDCKII cells transduced with human ABCG2, using Hoechst 33342 and glyburide as substrates
Why This Matters
For studies involving co-administered ABCG2 substrate drugs (e.g., mitoxantrone, topotecan), olomoucin is the preferred CDK inhibitor when minimal transporter-mediated drug-drug interaction is desired, whereas olomoucine II should be selected when intentional ABCG2 inhibition for chemosensitization is the experimental goal.
[1] Hofman, J., Kučera, R., Cihalova, D., Klimes, J., Ceckova, M., & Staud, F. (2011). Olomoucine II and purvalanol A inhibit ABCG2 transporter in vitro and in situ and synergistically potentiate cytostatic effect of mitoxantrone. Pharmacological Research, 64(5), 425-432. View Source
Olomoucin: Evidence-Backed Application Scenarios for Research and Procurement
Cell Cycle Synchronization and G1 Arrest Studies
Olomoucin is the established reference compound for inducing G1 phase cell cycle arrest in human fibroblasts via specific inhibition of CDK2 kinase activity, with effective concentrations in the 20-200 μM range [1]. Unlike roscovitine, which also induces G1 arrest but with 10-fold greater potency (CDK2 IC₅₀ = 0.7 μM vs. 7 μM for olomoucin), olomoucin provides a moderate-potency tool that minimizes the risk of off-target transcriptional CDK inhibition at working concentrations . This makes olomoucin particularly suitable for laboratories requiring a well-characterized, literature-validated CDK2 inhibitor for routine cell synchronization protocols, where the extensive body of published data facilitates direct experimental comparison and troubleshooting.
CDK1/2/5-Selective Inhibition with Minimal CDK4/6 Interference
Olomoucin is optimally deployed in studies requiring selective inhibition of CDK1, CDK2, and CDK5 while preserving CDK4 and CDK6 activity. The compound's IC₅₀ values for CDK4 (>1 mM) and CDK6 (>250 μM) are >100,000-fold and >16,000-fold higher, respectively, than those of selective CDK4/6 inhibitors like palbociclib [2]. This selectivity window makes olomoucin invaluable for dissecting CDK1/2/5-dependent cell cycle regulation in systems where cyclin D-CDK4/6 signaling must remain intact, such as studies of G1/S transition in Rb-proficient cells or investigations of CDK5 function in post-mitotic neurons [2]. In contrast, roscovitine and olomoucine II, while more potent, also exhibit broader CDK inhibition profiles that may confound interpretation in these specific experimental contexts.
Kinase Selectivity Reference Standard for Inhibitor Screening Panels
Olomoucin serves as a well-characterized reference standard in kinase inhibitor selectivity screening panels due to its extensively documented CDK isoform selectivity profile and co-crystal structure with CDK2 [3]. The compound's moderate potency (IC₅₀ = 3-7 μM for CDK1/2/5) and clean selectivity window against non-CDK kinases (e.g., >1 mM for most other protein kinases) make it an ideal calibration compound for high-throughput screening assays [4]. Its established binding mode within the ATP-binding pocket, validated by X-ray crystallography, provides a structural benchmark for interpreting structure-activity relationships among purine-based inhibitors [3]. Procurement of olomoucin for this purpose is supported by its availability from multiple reputable vendors with documented purity ≥98% and established storage and handling protocols.
Low-Interference CDK Inhibition for ABCG2 Substrate Co-Administration Studies
When experimental designs require CDK inhibition in combination with ABCG2 substrate drugs (e.g., mitoxantrone, topotecan, Hoechst 33342), olomoucin is the preferred choice among purine-based CDK inhibitors due to its relatively weak ABCG2 transporter inhibition [5]. Unlike olomoucine II and purvalanol A, which potently inhibit ABCG2 and can synergistically enhance the cytostatic effects of co-administered ABCG2 substrates, olomoucin's minimal transporter interaction reduces confounding pharmacokinetic variables [5]. This property makes olomoucin particularly suitable for studies investigating CDK-dependent cell cycle effects in ABCG2-expressing cell lines or tissues, where intentional transporter modulation would obscure interpretation of CDK-specific phenotypes.
[1] Alessi, F., Quarta, S., Savio, M., Riva, F., Rossi, L., Stivala, L. A., ... & Prosperi, E. (1998). The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity. Experimental Cell Research, 245(1), 8-18. View Source
[2] Jorda, R., Hendrychová, D., Voller, J., Řezníčková, E., Gucký, T., & Kryštof, V. (2018). How selective are pharmacological inhibitors of cell-cycle-regulating cyclin-dependent kinases? Journal of Medicinal Chemistry, 61(20), 9105-9120. View Source
[3] Schulze-Gahmen, U., Brandsen, J., Jones, H. D., Morgan, D. O., Meijer, L., Veselý, J., & Kim, S. H. (1995). Multiple modes of ligand recognition: crystal structures of cyclin-dependent protein kinase 2 in complex with ATP and two inhibitors, olomoucine and isopentenyladenine. Proteins: Structure, Function, and Bioinformatics, 22(4), 378-391. View Source
[4] Veselý, J., Havlíček, L., Strnad, M., Blow, J. J., Donella-Deana, A., Pinna, L., ... & Meijer, L. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(2), 771-786. View Source
[5] Hofman, J., Kučera, R., Cihalova, D., Klimes, J., Ceckova, M., & Staud, F. (2011). Olomoucine II and purvalanol A inhibit ABCG2 transporter in vitro and in situ and synergistically potentiate cytostatic effect of mitoxantrone. Pharmacological Research, 64(5), 425-432. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.